Tetraphenyldiphosphine
Overview
Description
Tetraphenyldiphosphine is an organophosphorus compound with the formula [PPh2]2, where Ph = phenyl (C6H5). It is a white, air-sensitive solid that dissolves in nonpolar solvents . It is a centrosymmetric molecule with a P-P bond of 2.2592 Å .
Synthesis Analysis
Tetraphenyldiphosphine is produced by reductive coupling of chlorodiphenylphosphine . The reaction is as follows:2 Ph2PCl + 2 Na → Ph2P-PPh2 + 2 NaCl
The compound is used as a source of the Ph2P− group .
Molecular Structure Analysis
The molecular structure of Tetraphenyldiphosphine is centrosymmetric with a P-P bond of 2.2592 Å . It has a chemical formula of C24H20P2 and a molar mass of 370.372 g·mol−1 .Chemical Reactions Analysis
Tetraphenyldiphosphine reacts with both aromatic and aliphatic carboxylic acids . The reactions have been rationalized into a general mechanism which involves the rearrangement of an alpha-hydroxy phosphine oxide to a phosphinate . The reactions of tetraphenyldiphosphine with aldehydes have also been studied .Physical And Chemical Properties Analysis
Tetraphenyldiphosphine is a white solid with a density of 1.292 g/cm3 . It has a melting point of 125 °C (257 °F; 398 K) .Scientific Research Applications
Kawaguchi et al. (2009) explored the use of tetraphenyldiphosphine in regioselective introduction of phosphino and seleno groups into carbon-carbon unsaturated bonds under photoirradiation conditions, which is significant in organic synthesis (Kawaguchi et al., 2009).
Wong et al. (1971) investigated the photochemical reactions of tetraphenyldiphosphine in alcohol, revealing insights into the formation of diphenylphosphinyl radicals and their interactions with solvent alcohols (Wong, Sytnyk, & Wan, 1971).
Wong et al. (1982) studied the formation of complexes between tetraphenyldiphosphine oxide and Group VIB metal carbonyls, contributing to the understanding of organometallic chemistry (Wong et al., 1982).
Sato et al. (2016) demonstrated that tetraphenyldiphosphine monoxide, in contrast to tetraphenyldiphosphine, can add to carbon-carbon double bonds, indicating its potential in organic synthesis and ligand chemistry (Sato et al., 2016).
Kawaguchi et al. (2006) reported the photochemical behavior of tetraphenyldiphosphine in the presence of alkynes, contributing to the field of photochemistry and the synthesis of air-sensitive compounds (Kawaguchi et al., 2006).
Umetani & Matsui (1992) examined the use of tetraphenyldiphosphine dioxide in solvent extraction of alkaline-earth metals, highlighting its potential in analytical chemistry (Umetani & Matsui, 1992).
Giannandrea et al. (1996) explored the reaction of tetraphenyldiphosphine with nickel(II) and palladium(II), contributing to the understanding of metal-diphosphine interactions (Giannandrea et al., 1996).
Burford et al. (1980) detailed the reaction of tetraphenyldiphosphine with S4N4 to produce a six-membered heterocycle, providing insights into the chemistry of inorganic heterocycles (Burford et al., 1980).
Safety And Hazards
properties
IUPAC Name |
diphenylphosphanyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPZRBJQPPDZGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149141 | |
Record name | Tetraphenyldiphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraphenyldiphosphine | |
CAS RN |
1101-41-3 | |
Record name | Tetraphenyldiphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1101-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraphenyldiphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001101413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraphenyldiphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraphenyldiphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.869 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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